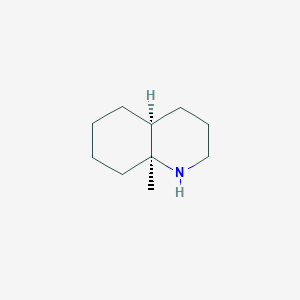
(4aS,8aS)-8a-Methyldecahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-8a-Methyldecahydroquinoline is a stereoisomer of decahydroquinoline, a bicyclic organic compound. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 4a and 8a. The presence of these chiral centers gives rise to its specific (4aS,8aS) configuration. Decahydroquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 8a-methylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for the efficient and controlled hydrogenation of quinoline derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(4aS,8aS)-8a-Methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated decahydroquinoline derivatives.
Substitution: Halogenated or hydroxylated decahydroquinoline derivatives.
科学的研究の応用
(4aS,8aS)-8a-Methyldecahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (4aS,8aS)-8a-Methyldecahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Decahydroquinoline: The parent compound of (4aS,8aS)-8a-Methyldecahydroquinoline, lacking the methyl group at position 8a.
Quinoline: The unsaturated aromatic counterpart of decahydroquinoline.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methyl group at position 8a. This configuration imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications.
特性
CAS番号 |
60166-55-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
(4aS,8aS)-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-quinoline |
InChI |
InChI=1S/C10H19N/c1-10-7-3-2-5-9(10)6-4-8-11-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChIキー |
IBRNMLKRLGOCOQ-UWVGGRQHSA-N |
異性体SMILES |
C[C@]12CCCC[C@H]1CCCN2 |
正規SMILES |
CC12CCCCC1CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


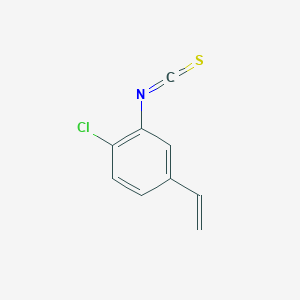
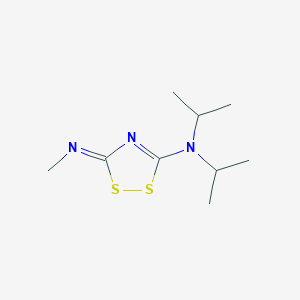

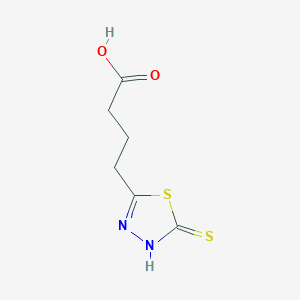
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
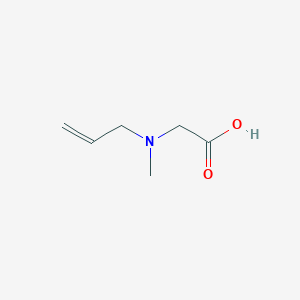
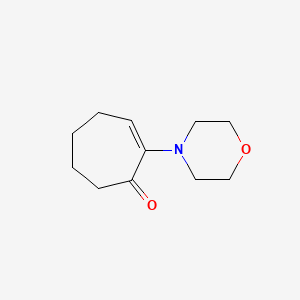
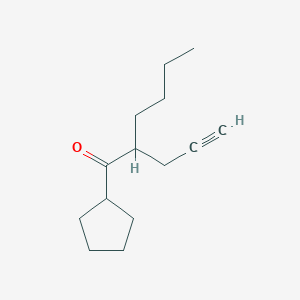
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
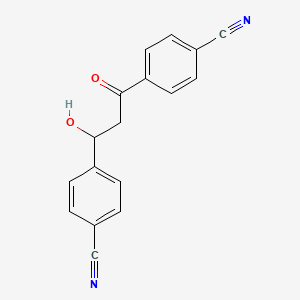
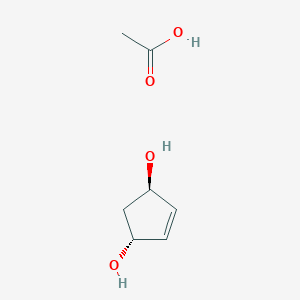
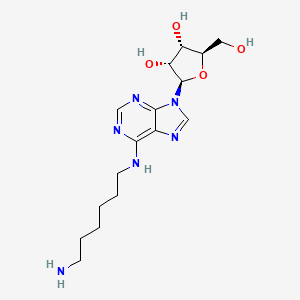
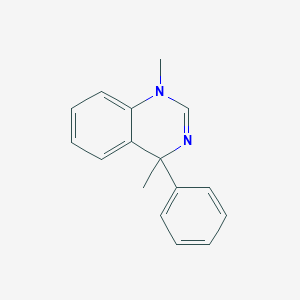
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
